4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole
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Overview
Description
4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole is a useful research compound. Its molecular formula is C15H12FNO2S and its molecular weight is 289.32. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Methods
- Gribble et al. (2002) described an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, highlighting the versatile synthetic utility of indole derivatives in organic chemistry (Gribble, Jiang, & Liu, 2002).
Biological Activities
- Harrak et al. (2010) explored the anti-inflammatory and antitumor effects of a novel class of cyclooxygenase inhibitors, including indole derivatives, showing their potential in medical research (Harrak et al., 2010).
- Matsuzaki et al. (2013) achieved highly enantioselective monofluoromethylation of C2-arylindoles, demonstrating the importance of indole derivatives in developing enantioselective synthesis methods (Matsuzaki et al., 2013).
Advanced Materials Development
- Li et al. (2005) developed polyphosphazenes containing charge-transporting agents and indole-based chromophores, showcasing the application of indole derivatives in the development of materials with nonlinear optical properties (Li et al., 2005).
Novel Synthetic Approaches
- Umemoto et al. (2010) described the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride using indole derivatives, highlighting their role in the development of novel fluorinating agents (Umemoto et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
Indole derivatives are known to interact with various biological targets and can cause a variety of changes in cellular processes .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 3.57, indicating that it is moderately lipophilic .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects depending on the specific cellular context .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-fluoro-2-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-10-13-14(16)8-5-9-15(13)17(11)20(18,19)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYWHGFSJODUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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